molecular formula C6H6 B083951 Benzene-1,2,3,5-d4 CAS No. 14941-52-7

Benzene-1,2,3,5-d4

Cat. No.: B083951
CAS No.: 14941-52-7
M. Wt: 82.14 g/mol
InChI Key: UHOVQNZJYSORNB-VTBMLFEUSA-N
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Description

Benzene-1,2,3,5-d4, also known as 1,2,3,5-tetramethylbenzene, is a derivative of benzene where four hydrogen atoms are replaced by deuterium atoms. This compound is part of the aromatic hydrocarbons family, characterized by its stable ring structure and delocalized π-electrons. Aromatic compounds like this compound are known for their unique chemical properties and applications in various fields.

Mechanism of Action

Target of Action

This compound, also known as Benzene-1,2,4,5-d4 or (1,2,3,5-~2~H_4_)Benzene, is a deuterated derivative of benzene . As such, it may interact with similar biological targets as benzene, but the specific targets and their roles are currently unknown.

Mode of Action

It is known that benzene and its derivatives can interact with various biological molecules, potentially altering their function

Biochemical Pathways

A study on the catabolism of aromatic compounds in fungi has identified a new 1,2,3,5-tetrahydroxybenzene central pathway

Pharmacokinetics

The compound has a boiling point of 80°C and a density of 0.919 g/mL at 25°C . These properties may influence its bioavailability, but further studies are needed to fully understand its pharmacokinetics.

Action Environment

The action, efficacy, and stability of 1,2,3,5-tetradeuteriobenzene may be influenced by various environmental factors. For instance, its physical properties, such as boiling point and density, suggest that it may be volatile and could potentially evaporate in certain conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,2,3,5-d4 can be synthesized through several methods:

Industrial Production Methods

Commercially, benzene is primarily obtained from coal tar, a byproduct of coal processing. This method involves the distillation of coal tar to isolate benzene and its derivatives .

Chemical Reactions Analysis

Comparison with Similar Compounds

Benzene-1,2,3,5-d4 can be compared with other benzene derivatives such as:

Each of these compounds has unique properties and applications, with this compound being notable for its deuterium substitution, which can be useful in isotopic labeling studies and other specialized applications.

Biological Activity

Benzene-1,2,3,5-d4 is a deuterated derivative of benzene that has been the subject of various studies due to its unique properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its metabolism, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C6D4) is a fully deuterated form of benzene where four hydrogen atoms are replaced with deuterium atoms. This modification affects its physical and chemical properties, including its stability and reactivity.

1. Metabolism and Toxicity

Benzene is known for its toxicological profile, particularly its association with hematotoxicity and carcinogenicity. The metabolism of benzene involves oxidation processes primarily in the liver, leading to the formation of various metabolites such as phenol and catechol. This compound may exhibit altered metabolic pathways due to the presence of deuterium, which could influence its toxicity profile.

  • Absorption : Benzene is readily absorbed through inhalation and dermal exposure. Studies indicate absorption rates between 50% and 80% following inhalation .
  • Distribution : Once absorbed, benzene is distributed throughout the body and can cross biological barriers such as the placenta . Its distribution is influenced by tissue perfusion rates.
  • Metabolism : The primary metabolic pathway involves cytochrome P450 enzymes converting benzene to phenolic compounds. The presence of deuterium may affect the rate of these enzymatic reactions .

2. Case Studies

Several studies have investigated the biological effects of benzene derivatives:

3. Therapeutic Potential

The potential therapeutic applications of benzene derivatives are being explored in various contexts:

  • Cancer Therapy : Some studies have focused on the use of benzene derivatives as inhibitors in cancer therapy. For instance, compounds derived from benzene have shown promise as inhibitors of oxidative phosphorylation in cancer cells . This suggests that modifications like those seen in this compound could lead to novel therapeutic agents.

Data Table: Biological Activities of Benzene Derivatives

CompoundActivity TypeObservations
BenzeneCarcinogenicLinked to AML and other hematological disorders
Polyprenylated BenzophenonesAntioxidantSignificant activity against free radicals
Benzene-1,4-disulfonamideOXPHOS InhibitionPotent cytotoxic effects in pancreatic cancer cells
This compoundPotentially altered toxicityRequires further investigation

Properties

IUPAC Name

1,2,3,5-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-VTBMLFEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584343
Record name (1,2,3,5-~2~H_4_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14941-52-7
Record name (1,2,3,5-~2~H_4_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14941-52-7
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Q & A

Q1: How does deuterium substitution in Benzene-1,2,4,5-d4 influence the Jahn-Teller distortion of its cation radical?

A1: The study reveals that replacing specific hydrogen atoms with deuterium in Benzene-1,2,4,5-d4 leads to a distinct distortion pattern in its cation radical. The presence of deuterium atoms affects the electron distribution within the molecule. [] This results in the undeuterated C–H bonds preferentially occupying positions with higher spin density in the distorted structure. Interestingly, this distortion consistently leads to a ground state with 2B2g symmetry in D2h point group, irrespective of the deuterium substitution pattern. [] This highlights a unique structure-property relationship governed by isotopic substitution in this aromatic system.

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